N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide
Overview
Description
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities.
Preparation Methods
The synthesis of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization. One common synthetic route includes the reaction of o-phenylenediamine with aromatic aldehydes under acidic conditions to form the benzimidazole core.
Industrial production methods for such compounds often involve large-scale reactions in controlled environments to ensure high yield and purity. These methods may include the use of automated reactors and purification systems to streamline the process and reduce the risk of contamination .
Chemical Reactions Analysis
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide involves its interaction with specific molecular targets. As an allosteric activator of human glucokinase, the compound binds to the allosteric site of the enzyme, inducing a conformational change that enhances its catalytic activity. This results in increased glucose phosphorylation, which helps in regulating blood glucose levels .
Comparison with Similar Compounds
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide can be compared with other benzimidazole derivatives, such as:
N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: This compound has shown potent antiviral activity.
N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Known for its antiviral properties against hepatitis B virus.
The uniqueness of this compound lies in its specific application as an allosteric activator of human glucokinase, which sets it apart from other benzimidazole derivatives that may have different biological activities .
Properties
IUPAC Name |
N-[(E)-1-(1H-benzimidazol-2-yl)-2-(4-bromophenyl)ethenyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrN3O/c23-17-12-10-15(11-13-17)14-20(26-22(27)16-6-2-1-3-7-16)21-24-18-8-4-5-9-19(18)25-21/h1-14H,(H,24,25)(H,26,27)/b20-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFRETBEHFICDR-XSFVSMFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C3=NC4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.